molecular formula C6H5BrOS B1302021 2-Acetyl-4-bromothiophene CAS No. 7209-11-2

2-Acetyl-4-bromothiophene

Cat. No. B1302021
CAS RN: 7209-11-2
M. Wt: 205.07 g/mol
InChI Key: HXVLWNKFMNRJED-UHFFFAOYSA-N
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Patent
US06265423B1

Procedure details

A solution of raw 4-bromo-2-(1′-hydroxyethyl)thiophene (1.28 g, 6.18 mmol) and PCC (2.6 g, 13.26 mmol) in 20 ml of dichloromethane is put into a flask fitted with magnetic stirring and under an atmosphere of argon. It is agitated vigorously for 2 hours at ambient temperature, the reaction medium becoming progressively black. It is then filtered on a column of florisil (eluent ether), the solvent evaporated and the raw product produced is purified by flash chromatography on silica (eluent pure petroleum ether). 1.10 g of a white solid is obtained 4-bromo-2-acetyl-thiophene (yield=87%).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]([OH:9])[CH3:8])[S:5][CH:6]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:9])[CH3:8])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(C)O
Name
Quantity
2.6 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring and under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
STIRRING
Type
STIRRING
Details
It is agitated vigorously for 2 hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
It is then filtered on a column of florisil (eluent ether)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the raw product produced
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica (eluent pure petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
Name
Type
product
Smiles
BrC=1C=C(SC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.